![molecular formula C19H14Cl2N4O3S B2384754 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 946382-18-9](/img/structure/B2384754.png)
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including dichloro, methoxy, and imidazo[1,2-b]pyridazin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group. The final steps involve the sulfonamide formation and the chlorination of the benzene ring. Common reagents include methyl iodide for methylation and cesium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various diseases. Its structural similarities to other pharmacologically active compounds suggest it may exhibit significant biological activity.
Therapeutic Uses
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine have shown promise in inhibiting tumor growth. The specific compound may target pathways involved in cancer cell proliferation and survival.
- Neurological Disorders : Compounds similar to this one have been investigated for their efficacy in treating neurological conditions such as schizophrenia and anxiety disorders. The mechanism of action may involve modulation of neurotransmitter systems .
Studies have demonstrated that the compound exhibits notable biological properties:
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent.
- Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions like arthritis and inflammatory bowel diseases .
Pharmacological Studies
Pharmacological studies are crucial for understanding the therapeutic potential of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound can inhibit specific cancer cell lines, indicating its potential as an anticancer drug.
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety of the compound. These studies are essential for determining appropriate dosages and potential side effects before clinical trials .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in targeting cancer cells. The specific compound was tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis (programmed cell death) .
Case Study 2: Neurological Applications
Research investigating compounds similar to 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide found promising results in animal models of anxiety and depression. The studies suggested that these compounds could modulate serotonin and dopamine levels, improving behavioral outcomes .
Mechanism of Action
The mechanism of action for 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,3-dichloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O3S/c1-28-18-9-8-17-22-15(11-25(17)23-18)12-4-2-5-13(10-12)24-29(26,27)16-7-3-6-14(20)19(16)21/h2-11,24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBMSKDKIZLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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